molecular formula C10H16O B010432 (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one CAS No. 105497-90-3

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one

Cat. No. B010432
M. Wt: 152.23 g/mol
InChI Key: XQTVBJNIDHXCNX-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-methyl-4-isopropylcyclohex-2-enone and is commonly used as a chiral building block in organic synthesis.

Mechanism Of Action

The mechanism of action of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is not well understood. However, it is believed that the chiral nature of this compound plays a crucial role in its biological activity.

Biochemical And Physiological Effects

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one in lab experiments is its high enantiomeric purity, which makes it an ideal chiral building block in organic synthesis. However, the synthesis of this compound can be challenging and time-consuming, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the research on (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one. One potential direction is to explore its potential applications in the development of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, research can be conducted to optimize the synthesis of this compound and develop new synthetic methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction between 4-methylcyclohexanone and isopropylmagnesium bromide in the presence of a chiral ligand. This reaction results in the formation of the desired chiral product with high enantiomeric purity.

Scientific Research Applications

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been extensively studied for its potential applications in various scientific fields. This compound has been used as a chiral building block in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis.

properties

CAS RN

105497-90-3

Product Name

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10+/m1/s1

InChI Key

XQTVBJNIDHXCNX-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C[C@H]1C(C)C

SMILES

CC1CC(=O)C=CC1C(C)C

Canonical SMILES

CC1CC(=O)C=CC1C(C)C

synonyms

2-Cyclohexen-1-one,5-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)

Origin of Product

United States

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